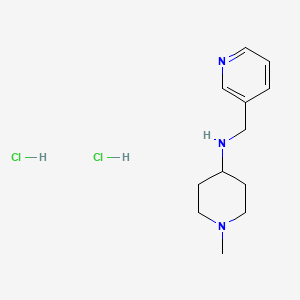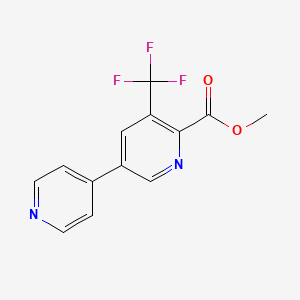![molecular formula C13H17BrN2O2 B1389827 3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide CAS No. 1138442-70-2](/img/structure/B1389827.png)
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide
Overview
Description
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide is an organic compound with the molecular formula C13H17BrN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromoacetyl group attached to an amino group, which is further connected to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide typically involves the reaction of N,N-diethylbenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The general reaction scheme is as follows:
- Dissolve N,N-diethylbenzamide in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add bromoacetyl bromide to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may include recrystallization and distillation techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the bromoacetyl group can yield different reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation Reactions: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction Reactions: Reduced forms of the compound, such as alcohols or amines.
Scientific Research Applications
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to investigate the binding affinity and specificity of different biological targets.
Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent. It is used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It is also used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in the compound’s therapeutic effects. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound inhibits enzymes by covalently modifying their active sites.
Protein-Ligand Interactions: It binds to specific proteins, altering their function and activity.
Comparison with Similar Compounds
3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide can be compared with other similar compounds to highlight its uniqueness:
3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide: Similar structure but with different alkyl groups, leading to variations in reactivity and biological activity.
3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide: Another similar compound with different alkyl groups, affecting its chemical properties and applications.
3-[(2-Bromoacetyl)amino]-N,N-diisopropylbenzamide: A compound with bulkier alkyl groups, influencing its steric interactions and reactivity.
The uniqueness of this compound lies in its specific alkyl groups, which confer distinct chemical and biological properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-3-16(4-2)13(18)10-6-5-7-11(8-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTHUHRZNPCNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















